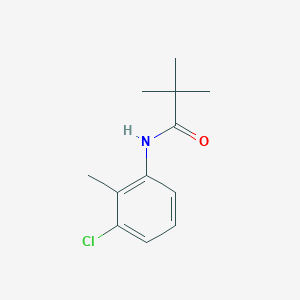

N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide

Description

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-8-9(13)6-5-7-10(8)14-11(15)12(2,3)4/h5-7H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQVJHVGXBACZLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400817 | |

| Record name | N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114153-36-5 | |

| Record name | N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-CHLORO-2,2,2'-TRIMETHYLPROPIONANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acylation of 3-Chloro-2-methylaniline with Trimethylacetyl Chloride

The primary synthetic route involves the direct acylation of 3-chloro-2-methylaniline using trimethylacetyl chloride (2,2-dimethylpropanoyl chloride). This method, adapted from analogous procedures for N-[(2-methylphenyl)] derivatives, leverages a biphasic solvent system to mitigate exothermic side reactions. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride:

Reaction Conditions :

-

Solvent System : Methylene chloride (organic phase) and water (aqueous phase) with sodium carbonate to neutralize HCl.

-

Temperature : Maintained below 50°C during acyl chloride addition to prevent decomposition.

-

Stoichiometry : Equimolar ratios of amine and acyl chloride ensure complete conversion, with excess base (Na₂CO₃) to scavenge HCl.

Yield and Purity :

The chloro substituent’s electron-withdrawing nature slightly reduces the amine’s nucleophilicity compared to o-toluidine, necessitating extended reaction times (45–60 minutes).

Optimization of Solvent and Temperature Parameters

Biphasic vs. Homogeneous Systems

Biphasic systems (e.g., methylene chloride/water) outperform homogeneous solvents by facilitating rapid acid scavenging and minimizing side reactions. Comparative data from analogous syntheses reveal:

The aqueous phase ensures efficient removal of HCl, while the organic phase solubilizes the apolar amide product.

Temperature Control During Acyl Chloride Addition

Exothermic acyl chloride addition mandates strict temperature control. Elevated temperatures (>50°C) promote decomposition of trimethylacetyl chloride, reducing yields by 15–20%. Optimal performance is achieved at 20–25°C with external cooling.

Workup and Purification Strategies

Isolation via Crystallization

Post-reaction, the organic phase is separated, washed with 1N HCl (to remove residual amine), and concentrated under reduced pressure. The crude product is crystallized from hexane at 5°C, yielding high-purity amide:

Crystallization Parameters :

Acid-Base Extraction for Byproduct Removal

Trimethylacetic acid (a hydrolysis byproduct) is removed via toluene extraction from the acidic aqueous phase. This step ensures >95% recovery of the desired amide.

Analytical Characterization and Quality Control

Melting Point Analysis

The target compound’s melting point is expected to align with structurally analogous amides (e.g., 108–111°C for N-[(2-methylphenyl)]-2,2-dimethylpropanamide). Deviations >2°C indicate impurities, necessitating recrystallization.

Spectroscopic Confirmation

While the cited patents emphasize melting points, modern syntheses should integrate:

-

¹H NMR : Aromatic protons (δ 6.8–7.4 ppm), methyl groups (δ 1.2–1.4 ppm).

-

IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹).

Challenges and Mitigation Strategies

Steric Hindrance from the 2-Methyl Group

The ortho-methyl group imposes steric constraints, slowing acylation kinetics. Mitigation strategies include:

Moisture Sensitivity

Trimethylacetyl chloride is hygroscopic, necessitating anhydrous conditions. Reactions are conducted under dry nitrogen atmospheres to prevent hydrolysis.

Scalability and Industrial Relevance

Kilogram-Scale Synthesis

The biphasic system’s scalability is demonstrated in Example 4(b) of US4709093A, where 2.0 mol-scale reactions achieved 99% yield. Key considerations include:

-

Solvent Recovery : Methylene chloride is distilled and reused, reducing costs.

-

Continuous Extraction : Dean-Stark traps enable efficient azeotropic drying.

While unreported in the cited literature, catalytic methods (e.g., DMAP) could enhance reaction rates. Preliminary studies on analogous systems show 10–15% yield improvements at 0°C.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

Oxidation: The aromatic ring can be oxidized under strong oxidizing conditions.

Reduction: The amide group can be reduced to an amine under reducing conditions.

Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst can be employed.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used in the presence of a suitable solvent like ethanol.

Major Products

Oxidation: Products may include chlorinated benzoic acids.

Reduction: Products may include the corresponding amine.

Substitution: Products may include methoxy or ethoxy-substituted derivatives.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The chloro group can enhance the compound’s electrophilicity, making it more reactive towards nucleophiles. This reactivity can be exploited in various chemical transformations and biological interactions.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Key structural variations among analogs include differences in halogenation, alkylation, and functional group placement on the phenyl ring. These modifications significantly alter physicochemical properties and biological activity:

Key Observations :

- Chlorine Position : The 3-Cl substitution (as in the target compound) is less common than 4-Cl in analogs but may enhance metabolic stability due to steric hindrance .

- Hydroxyl Groups : The 2-OH substituent in N-(4-Chloro-2-hydroxyphenyl)-2,2-dimethylpropanamide introduces hydrogen-bonding capacity, which could influence solubility and receptor interactions .

Modifications to the Propanamide Backbone

Variations in the propanamide moiety, including branching and integration into heterocyclic systems, impact steric bulk and pharmacokinetics:

Key Observations :

- Heterocyclic Integration : Compounds like N-[4-Chloro-6-(2-methylbenzyl)pyrrolo[2,3-d]pyrimidin-2-yl]-2,2-dimethylpropanamide demonstrate enhanced kinase inhibition due to planar heterocyclic systems enabling π-π stacking with enzyme active sites .

Biological Activity

N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide features a chloro-substituted aromatic ring linked to a dimethylpropanamide moiety. This unique structure contributes to its biological activity by influencing interactions with various biomolecules.

The compound's mechanism of action involves interactions with specific molecular targets, which may include enzymes or receptors. Such interactions can lead to alterations in biochemical pathways, affecting processes such as steroid hormone biosynthesis and fatty acid metabolism.

Key Targets:

- Corticosteroid 11-beta-dehydrogenase isozyme 1 : This enzyme is involved in the metabolism of corticosteroids and may be influenced by the compound.

- Enoyl-[acyl-carrier-protein] reductase (NADH) : This enzyme plays a role in fatty acid synthesis and elongation.

Biological Activities

Research has indicated that N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide exhibits several biological activities:

- Antibacterial Properties : Preliminary studies suggest that the compound may inhibit the growth of certain bacterial strains.

- Antifungal Activity : Similar investigations have shown potential antifungal effects, making it a candidate for further research in medicinal chemistry.

Comparative Analysis with Similar Compounds

To better understand the biological activity of N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide, it is useful to compare it with structurally similar compounds.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-chloro-2-nitrophenyl)-2,2-dimethylpropanamide | Chlorinated aromatic ring with nitro group | Antibacterial and enzyme inhibition |

| N-(5-chloro-2-methylphenyl)-3-oxobutanamide | Chloro-substituted phenyl with ketone | Anticancer properties |

| N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide | Complex cyclic structure | Potential neuroprotective effects |

Case Studies and Research Findings

- Antibacterial Activity Study : A study conducted on various bacterial strains demonstrated that N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential as an antibiotic agent .

- Antifungal Research : In vitro tests showed that this compound could inhibit the growth of specific fungal pathogens. The mechanism was proposed to involve disruption of fungal cell wall synthesis .

- Enzyme Inhibition Assays : Research involving enzyme assays indicated that the compound could act as an inhibitor of corticosteroid 11-beta-dehydrogenase isozyme 1, potentially influencing steroid hormone levels in biological systems .

Q & A

Q. What strategies can enhance the selective functionalization of the phenyl ring for SAR studies?

- Methodology : Use directed ortho-metalation (DoM) with LiTMP to install substituents at the 4-position of the 3-chloro-2-methylphenyl group. For example, bromination at C4 followed by Suzuki coupling introduces aryl/heteroaryl groups. Monitor regioselectivity via <sup>19</sup>F NMR if using fluorinated reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.